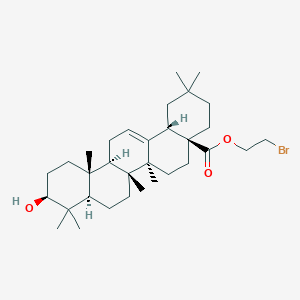
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenyl hydrazine and formic acid.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the triazole ring.
Conditions: The reaction is usually carried out under acidic conditions, with temperatures ranging from 80°C to 100°C.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity.
Purification: The compound is purified using techniques such as recrystallization or column chromatography.
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles and bromophenyls. Triazoles are known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes . Bromophenyls can potentially interact with various protein targets due to the electrophilic nature of the bromine atom .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it interacts with cytochrome P450 enzymes, it could affect drug metabolism pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. Generally, carboxylic acid groups can enhance water solubility, which could potentially improve bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain metabolites .
Action Environment
Various environmental factors could influence the action of the compound, including pH, temperature, and the presence of other molecules. For example, the activity of the compound could potentially be affected by the pH of the environment, as this could influence the ionization state of the carboxylic acid group .
Chemical Reactions Analysis
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.
Reduction: The triazole ring can undergo reduction to form a triazole derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents: Reagents such as sodium hydroxide, hydrogen, and various nucleophiles are commonly used.
Major Products: Products include carboxylate salts, reduced triazole derivatives, and substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds: Other triazole derivatives, such as 1H-1,2,3-triazole-4-carboxylic acid and its derivatives, share structural similarities.
Uniqueness: 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCWBMBWJAORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)








![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)


